N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Overview
Description
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a phenyl ring substituted with methyl groups at the 2 and 4 positions, and an ethanediamide moiety attached to a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 3-methylbutylamine.
Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with an appropriate acylating agent, such as acetic anhydride, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-methylbutylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NaOH) for substitution reactions.
Major Products
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Primary or secondary amines.
Substitution Products: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE: Unique due to its specific substitution pattern and functional groups.
Other Amides: Compounds with similar amide linkages but different substituents on the phenyl ring or alkyl chain.
Uniqueness
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other amides.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(3-methylbutyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)7-8-16-14(18)15(19)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWJYXAOWKWKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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